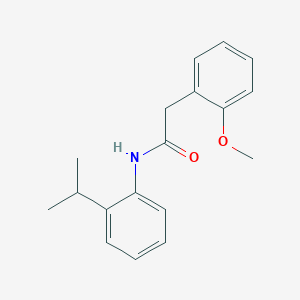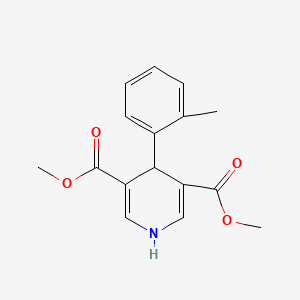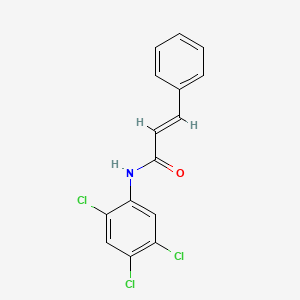![molecular formula C16H11Cl2N3O B5572228 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone, also known as DCBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry. DCBQ belongs to the class of quinazolinone compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Biological Activities and Derivative Synthesis
- A study by Ammar et al. (2011) presented the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This work indicates the potential for creating derivatives with specific biological functions (Y. Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).
- Gao et al. (2007) developed a method for synthesizing 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which exhibited moderate to good antiviral activities. This suggests the compound's relevance in antiviral drug development (Xingwen Gao, Xue-Jian Cai, Kai Yan, Baoan Song, Lili Gao, & Zhuo Chen, 2007).
- Meyyanathan et al. (2010) designed and synthesized derivatives of 2-methyl-3H-quinazolinones substituted with amino acids and aryl amine, showing in vivo antimalarial and antibacterial activities. This highlights the compound's utility in creating antimalarial and antibacterial agents (S. N. Meyyanathan, M. Ramu, & B. Suresh, 2010).
Synthetic Methods and Applications
- Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones using a green process, exploring their DNA photo-disruptive properties and potential in drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, & K. Fylaktakidou, 2022).
- Abu‐Hashem (2018) worked on synthesizing and evaluating the antimicrobial activity of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, demonstrating the compound's versatility in generating novel antimicrobial agents (A. Abu‐Hashem, 2018).
- Patel and Chaudhari (2007) reported on the synthesis and antimicrobial activity of quinazolinones from 2-[(2',6'-dichloropbenyl)amino]phenyl acetic acid and various substituted aryl acetamides, highlighting the structural versatility and antimicrobial potential of quinazolinone derivatives (N. Patel & R. Chaudhari, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c1-10-20-15-8-3-2-5-11(15)16(22)21(10)19-9-12-13(17)6-4-7-14(12)18/h2-9H,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWVLZJNQWRTNK-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

